![molecular formula C14H11N5O2S2 B2587865 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide CAS No. 1210257-11-6](/img/structure/B2587865.png)

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

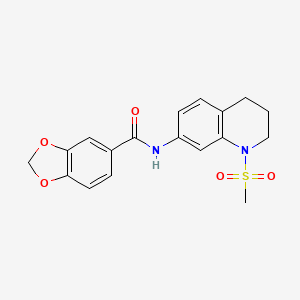

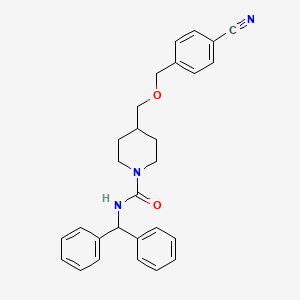

“N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” is a complex organic compound. It belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities . They have also been studied for their potential anticancer properties .

Synthesis Analysis

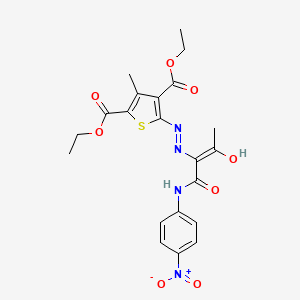

The synthesis of thiazolo[3,2-b][1,2,4]triazole-6-ones involves a series of chemical reactions . The structures of these compounds are supported by FT-IR, 1 HNMR, and Mass spectra . A three-component and three-stage synthetic protocol has been employed for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS . The molecular formula of the compound is C14H11N5O2S2.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the interaction of various reagents and conditions . The reaction involves the use of specific reagents and conditions, and the process is carried out at specific temperatures .Scientific Research Applications

Synthesis and Biological Activity

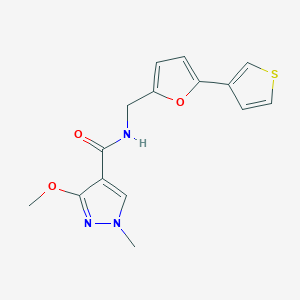

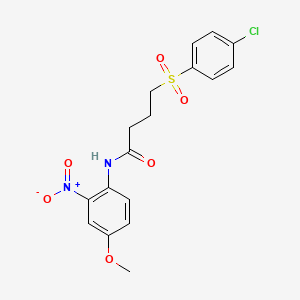

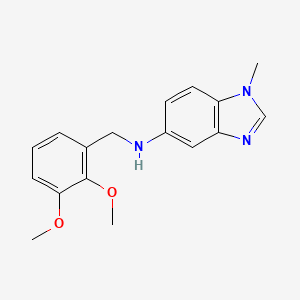

Research into thiazole and thiophene derivatives reveals their significance in the development of compounds with antimicrobial, anti-inflammatory, and anticancer activities. For example, the microwave-assisted synthesis of molecules containing thiazole and triazole moieties has led to compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, thiophene derivatives have been synthesized with a focus on their reactivity towards various nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Applications

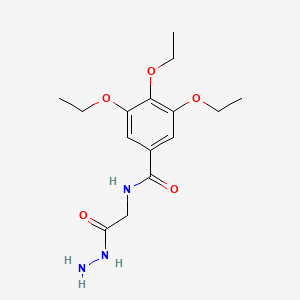

A notable area of application for thiazole and thiophene compounds is in anticancer research. Some derivatives have shown potent anticancer activities, indicating their potential as therapeutic agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been evaluated as potent anticancer agents, with certain compounds displaying significant efficacy against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antibacterial and Anti-Inflammatory Properties

The synthesis of novel thiazole and thiophene derivatives has also been directed towards exploring their antibacterial and anti-inflammatory properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and inflammation models, highlighting their potential in addressing bacterial infections and inflammatory conditions (Lahsasni, Al-Hemyari, Ghabbour, Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018).

Future Directions

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties might influence the interaction of “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” or “N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-1,2-oxazole-5-carboxamide” with its targets.

properties

IUPAC Name |

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S2/c20-13(10-4-6-16-21-10)15-5-3-9-8-23-14-17-12(18-19(9)14)11-2-1-7-22-11/h1-2,4,6-8H,3,5H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGCQLECRTHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)